molecular formula C5H5NOS B1585755 Thiophene-3-carboxaldoxime CAS No. 42466-50-2

Thiophene-3-carboxaldoxime

Cat. No.: B1585755
CAS No.: 42466-50-2
M. Wt: 127.17 g/mol
InChI Key: CPCZUXSHORSJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-3-carboxaldoxime is a useful research compound. Its molecular formula is C5H5NOS and its molecular weight is 127.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(NE)-N-(thiophen-3-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCZUXSHORSJIZ-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiophene-3-carboxaldoxime
Reactant of Route 2
Thiophene-3-carboxaldoxime
Reactant of Route 3
Thiophene-3-carboxaldoxime
Reactant of Route 4
Thiophene-3-carboxaldoxime
Reactant of Route 5
Thiophene-3-carboxaldoxime
Reactant of Route 6
Thiophene-3-carboxaldoxime
Customer
Q & A

Q1: How does Thiophene-3-carboxaldoxime interact with metal ions?

A: this compound acts as a neutral ligand, coordinating to metal ions through the nitrogen atom of the oxime group. [, ] The oxime functional group remains protonated during complex formation. [, ] This coordination behavior has been observed with cobalt(II), nickel(II), and copper(II) halides. [, ]

Q2: What is the crystal structure of the complexes formed between this compound and cobalt(II) or nickel(II) bromides?

A: X-ray diffraction studies reveal that both [CoBr2(3TCOH)4] and [NiBr2(3TCOH)4] adopt octahedral geometries. [] This indicates that the metal ion is surrounded by six ligands: four this compound molecules and two bromide ions.

  1. Synthesis, crystal structure, and characterization of this compound complexes with cobalt(II), nickel(II) and copper(II) halides:
  2. Synthesis, crystal structure, and characterization of this compound complexes with cobalt(II), nickel(II) and copper(II) halides:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.